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molecular formula C8H6BrF3O B576189 (3-Bromo-5-(trifluoromethyl)phenyl)methanol CAS No. 172023-97-1

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Cat. No. B576189
M. Wt: 255.034
InChI Key: MPYFWGBMAYFJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383821B2

Procedure details

(3-Bromo-5-(trifluoromethyl)phenyl)methanol (1.4 g, 5.5 mmol), tetrakis(triphenylphosphine) palladium(0) (0.64, 0.55 mmol) and zinc cyanide (388 mg, 3.31 mmol) were combined in dimethylformamide (6 mL). The reaction mixture degassed repeatedly using the freeze-thaw method. After warming to room temperature, the reaction was heated at 90° C. for 1 h, cooled to room temperature and concentrated. The crude product was dissolved in ethyl acetate, washed with water (2×), 1 N hydrochloric acid (2×), brine (2×), dried over sodium sulfate, and concentrated. Flash chromatography on silica gel gave 0.37 g (33%). LC/MS (HPLC method 3): tR=2.06 min, 202.02 (MH)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mmol
Type
catalyst
Reaction Step Three
Name
zinc cyanide
Quantity
388 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:14][N:15](C)C=O>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C-]#N.[Zn+2].[C-]#N>[OH:13][CH2:12][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=1)[C:14]#[N:15] |f:2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.55 mmol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
zinc cyanide
Quantity
388 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture degassed repeatedly
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 90° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×), 1 N hydrochloric acid (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel gave 0.37 g (33%)

Outcomes

Product
Name
Type
Smiles
OCC=1C=C(C#N)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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